molecular formula C14H12N2O3S B2472210 (7-nitro-3,4-dihydroisoquinolin-2(1H)-yl)(thiophen-2-yl)methanone CAS No. 1170393-93-7

(7-nitro-3,4-dihydroisoquinolin-2(1H)-yl)(thiophen-2-yl)methanone

Cat. No. B2472210
CAS RN: 1170393-93-7
M. Wt: 288.32
InChI Key: HCPVLXRANAENSI-UHFFFAOYSA-N
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Description

(7-nitro-3,4-dihydroisoquinolin-2(1H)-yl)(thiophen-2-yl)methanone, also known as NITM, is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

Synthesis and Structural Analysis

  • Novel Synthesis Methods : Research demonstrates innovative synthetic routes for compounds like (2-nitrophenyl)(1H-pyrrol-2-yl)methanone and derivatives, showcasing the adaptability of these molecular structures in forming complex ring systems and potential drug molecules (Kimbaris & Varvounis, 2000).
  • Crystal Structure and Complex Formation : The crystal structure of certain derivatives, such as (1H-Benzo[d]imidazol-2-yl)(3,3-dimethyl-3,4-dihydroisoquinolin-1-yl)methanone and its complexes with copper and cobalt chlorides, has been determined, indicating potential for forming stable complexes with metal ions, which can be pivotal in catalysis or material science (Sokol et al., 2011).

Enzyme Inhibition and Pharmaceutical Potential

  • Butyrylcholinesterase (BChE) Inhibition : Derivatives like ((4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)phenyl)(pyrrolidin-1-yl)methanone have been designed and synthesized, showing significant BChE inhibitory activity. This suggests the potential of similar structures in the development of drugs targeting neurodegenerative diseases like Alzheimer's (Jiang et al., 2019).
  • Phosphodiesterase (PDE) Inhibition : Compounds with the 1,2,3,4-tetrahydroisoquinoline ring have been evaluated as potential PDE4 inhibitors. This highlights the application of similar structures in therapeutic areas, particularly in inflammatory diseases (Song et al., 2015).

Luminescence and Material Science

  • Luminescence Sensitization : Thiophenyl-derivatized nitrobenzoic acid ligands, structurally akin to the compound , have been used to sensitize Eu(III) and Tb(III) luminescence. This application is significant in the field of material sciences, especially in developing new luminescent materials (Viswanathan & Bettencourt-Dias, 2006).

properties

IUPAC Name

(7-nitro-3,4-dihydro-1H-isoquinolin-2-yl)-thiophen-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O3S/c17-14(13-2-1-7-20-13)15-6-5-10-3-4-12(16(18)19)8-11(10)9-15/h1-4,7-8H,5-6,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCPVLXRANAENSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1C=CC(=C2)[N+](=O)[O-])C(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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